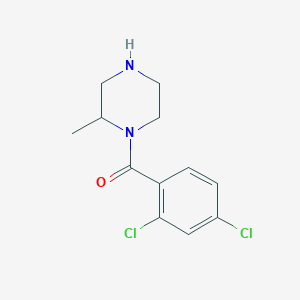![molecular formula C13H17N3 B6332277 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile CAS No. 1240573-24-3](/img/structure/B6332277.png)
4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.29 . It is used in laboratory chemicals . It is also used as an intermediate in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperazine ring, which is a common structural motif found in many biologically active compounds . The InChI code for this compound is 1S/C13H17N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-9H2,1H3 .科学研究应用
4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the nervous system, as well as to study the effects of various hormones on the body. It has also been used to study the effects of various drugs on the cardiovascular system and to study the effects of various environmental toxins on the body. Additionally, this compound has been used in the study of gene expression, as well as in the study of the effects of various environmental pollutants on human health.
作用机制
Target of Action
The primary target of the compound 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is the Hepatitis C Virus (HCV) . This compound acts as an inhibitor, disrupting the virus’s ability to replicate and spread.
Mode of Action
The compound interacts with the HCV by blocking its replication process . It does this by acting on the HCV entry stage, preventing the virus from entering host cells and initiating the replication cycle .
Biochemical Pathways
The compound affects the viral entry pathway of HCV. By blocking the entry of the virus into host cells, it prevents the initiation of the viral replication cycle. This disruption in the pathway leads to a decrease in the production and spread of the virus .
Result of Action
The result of the compound’s action is a significant decrease in HCV replication. This leads to a reduction in the viral load within the host, thereby alleviating the symptoms of the infection and potentially leading to the elimination of the virus .
实验室实验的优点和局限性
One of the advantages of using 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile in lab experiments is that it is relatively stable, making it suitable for long-term storage. Additionally, this compound is relatively non-toxic, making it safe to use in lab experiments. However, one of the limitations of using this compound in lab experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
There are many potential future directions for the use of 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile in scientific research. For example, it could be used in the study of the effects of environmental pollutants on human health. Additionally, it could be used in the study of the effects of drugs on the nervous system. Furthermore, this compound could be used to study the effects of various hormones on the body. Additionally, it could be used to study the effects of various environmental toxins on the body. Finally, it could be used to study gene expression.
合成方法
4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is synthesized through a multi-step reaction sequence involving the reaction of 2-methylpiperazine with benzonitrile. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction proceeds in three steps: (1) formation of a methylpiperazine-benzonitrile adduct, (2) rearrangement of the adduct to form this compound, and (3) hydrolysis of the this compound to form 2-methylpiperazine and benzonitrile. The overall reaction is shown below:
2-Methylpiperazine + Benzonitrile → this compound → 2-Methylpiperazine + Benzonitrile
安全和危害
“4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
属性
IUPAC Name |
4-[(2-methylpiperazin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-11-9-15-6-7-16(11)10-13-4-2-12(8-14)3-5-13/h2-5,11,15H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLWAIWYJLAOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


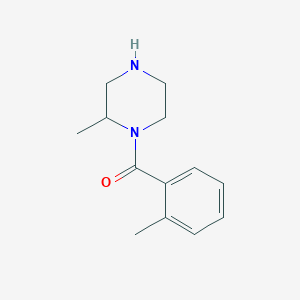

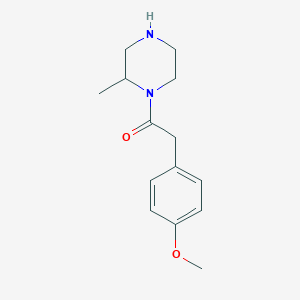
![Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332215.png)
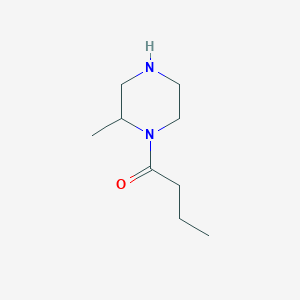

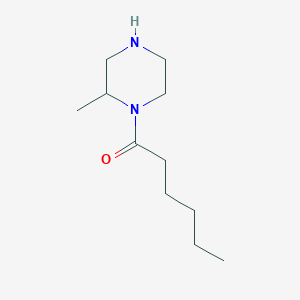
![Ethyl 5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332232.png)
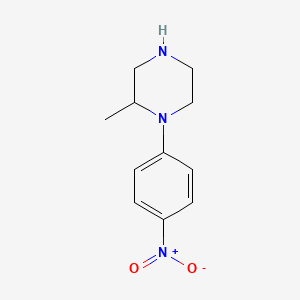
![[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6332255.png)
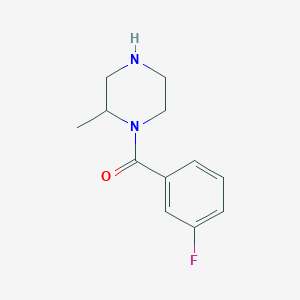
![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B6332265.png)
